AZD2858 - 486424-20-8

AZD2858

Catalog Number: EVT-260442
CAS Number: 486424-20-8
Molecular Formula: C21H23N7O3S
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD2858 is a potent, selective, and ATP-competitive small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) [, , , ]. GSK-3, encompassing GSK-3α and GSK-3β isoforms, plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, proliferation, and apoptosis [, , ]. While its exact role in cancer remains complex and context-dependent, AZD2858 is primarily investigated for its potential anti-tumor properties, particularly in glioblastoma and prostate cancer models [, , , , , , , ].

BIO (6-Bromoindirubin-3'-oxime)

  • Compound Description: BIO is a potent, cell-permeable inhibitor of glycogen synthase kinase-3 (GSK-3) []. It has been used extensively in research to investigate the role of GSK-3 in various cellular processes, including cell survival, proliferation, and migration.

CHIR99021

  • Compound Description: CHIR99021 is a highly selective GSK-3 inhibitor with greater potency than BIO []. Like BIO, it has been widely used in research to study the biological functions of GSK-3.
  • Relevance: While structurally different from AZD2858, CHIR99021 shares the same target, GSK-3 []. Both compounds effectively inhibit GSK-3 and exhibit anti-migratory effects in glioblastoma cells [].

AZD1080

  • Compound Description: AZD1080 is a selective GSK-3 inhibitor with improved potency and selectivity compared to earlier inhibitors like BIO [].
  • Relevance: AZD1080 shares its GSK-3 inhibitory activity with AZD2858, although their specific structural differences are not detailed in the provided papers []. Both compounds have demonstrated efficacy in reducing the migration of glioblastoma cells [].

3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

  • Compound Description: This compound is a potent and selective GSK-3β inhibitor []. It exhibits significant efficacy in augmenting fracture healing by activating β-catenin signaling [].
  • Relevance: This compound shares its GSK-3β inhibitory activity with AZD2858 and both promote β-catenin signaling []. This highlights the therapeutic potential of targeting GSK-3β in contexts beyond cancer, such as bone regeneration.

10058-F4

  • Compound Description: 10058-F4 is a small molecule inhibitor specifically targeting c-MYC, a transcription factor involved in cell growth, proliferation, and stress response []. This compound disrupts c-MYC function by preventing its dimerization and DNA binding.
  • Relevance: While 10058-F4 does not directly target GSK-3 like AZD2858, it plays a crucial role in the same cellular stress response pathway []. Research has shown that c-MYC inhibition by 10058-F4 blocks the induction of PRC (PGC-1-related coactivator), a downstream target of GSK-3, in response to mitochondrial stress []. This suggests a potential interplay between c-MYC and GSK-3 activity in regulating stress responses, highlighting a possible indirect connection between 10058-F4 and AZD2858's mechanisms of action.

XAV939

  • Compound Description: XAV939 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway by stabilizing Axin, a negative regulator of β-catenin []. This leads to the degradation of β-catenin and inhibition of downstream Wnt target gene expression.
  • Relevance: Unlike AZD2858, which inhibits GSK-3 to activate the Wnt/β-catenin pathway, XAV939 directly inhibits the pathway []. Comparing the effects of AZD2858 and XAV939 helps elucidate the role of Wnt/β-catenin signaling in various cellular processes.

ICG-001

  • Compound Description: ICG-001 is a small molecule inhibitor specifically targeting the Wnt/β-catenin signaling pathway []. It acts by disrupting the interaction between β-catenin and its transcriptional coactivator, CBP. This prevents the transcription of Wnt target genes involved in cell proliferation and survival.
  • Relevance: ICG-001 and AZD2858 exert opposing effects on the Wnt/β-catenin pathway. While AZD2858 activates the pathway through GSK-3 inhibition, ICG-001 directly inhibits it []. This opposing action allows for a more comprehensive understanding of the role of the Wnt/β-catenin pathway in glioma cell behavior.
Overview

AZD2858 is a potent small molecule inhibitor of Glycogen Synthase Kinase 3, specifically targeting both GSK-3α and GSK-3β isoforms. It has been developed by AstraZeneca and is recognized for its ability to modulate various biological processes, including bone metabolism and neurodegenerative disease pathways. The compound has demonstrated significant efficacy in enhancing bone density and modulating tau phosphorylation, making it a candidate for treating conditions like osteoporosis and Alzheimer's disease.

Source

AZD2858 was synthesized by AstraZeneca and is classified as a thieno[3,2-c]pyrazol-3-amine derivative. It is available through various chemical suppliers for research purposes, including MedChemExpress and Cayman Chemical.

Classification
  • Type: Small molecule inhibitor
  • Target: Glycogen Synthase Kinase 3 (GSK-3)
  • CAS Number: 486424-20-8
  • Molecular Formula: C21H23N7O3S
  • Molecular Weight: 453.52 g/mol
Synthesis Analysis

The synthesis of AZD2858 involves several steps that typically include the formation of the thieno[3,2-c]pyrazole core followed by various modifications to achieve the desired pharmacological properties.

Methods

  1. Starting Materials: The synthesis often begins with 3-bromothiophene, which undergoes multiple reactions including acylation and Suzuki coupling.
  2. Reagents: Common reagents used in the synthesis include acyl chlorides, sulfonyl chlorides, and arylboronic acids.
  3. Conditions: The reactions are generally conducted under conditions such as elevated temperatures (e.g., 100 °C) in solvents like dimethylformamide or ethanol.

Technical Details

The final product is purified through crystallization or chromatography to ensure high purity suitable for biological assays.

Molecular Structure Analysis

The molecular structure of AZD2858 features a complex arrangement that contributes to its biological activity.

Structure

  • Core Structure: The thieno[3,2-c]pyrazole moiety is central to its activity.
  • Functional Groups: The presence of amine groups enhances its solubility and interaction with biological targets.

Data

The compound exhibits an IC50 value of approximately 68 nM against GSK-3β, indicating its potency as an inhibitor .

Chemical Reactions Analysis

AZD2858 participates in several key chemical reactions that underpin its mechanism of action.

Reactions

  1. Inhibition of Phosphorylation: AZD2858 effectively inhibits tau phosphorylation at the Ser396 site, a critical modification implicated in neurodegenerative diseases.
  2. Activation of Wnt Signaling Pathway: By inhibiting GSK-3, AZD2858 promotes the stabilization of β-catenin, thereby activating Wnt signaling which is essential for bone formation.

Technical Details

The inhibition mechanism involves competitive binding to the ATP-binding site of GSK-3, disrupting its kinase activity and leading to downstream effects on cellular signaling pathways.

Mechanism of Action

AZD2858 exerts its effects primarily through the inhibition of GSK-3 activity, which plays a pivotal role in various cellular processes.

Process

  1. Inhibition of GSK-3 Activity: By binding to the active site of GSK-3, AZD2858 prevents the phosphorylation of substrates involved in cell growth and differentiation.
  2. Bone Metabolism Modulation: In vivo studies have shown that AZD2858 increases bone mineral density and content in animal models by enhancing osteoblast function while reducing osteoclast activity .

Data

In rat studies, treatment with AZD2858 resulted in significant increases in serum markers associated with bone formation (P1NP) and decreases in markers related to bone resorption (TRAcP-5b) over time .

Physical and Chemical Properties Analysis

AZD2858 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

Chemical Properties

  • pH Stability: The compound's stability can be influenced by pH levels during storage and handling.
Applications

AZD2858 has several promising applications in scientific research:

  1. Bone Health Research: Its ability to enhance bone density makes it a candidate for osteoporosis treatment.
  2. Neurodegenerative Disease Studies: By inhibiting tau phosphorylation, it may provide insights into therapeutic strategies for Alzheimer's disease.
  3. Cell Signaling Studies: Researchers utilize AZD2858 to explore Wnt signaling pathways and their implications in various diseases.

Properties

CAS Number

486424-20-8

Product Name

AZD2858

IUPAC Name

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide

Molecular Formula

C21H23N7O3S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)

InChI Key

FHCSBLWRGCOVPT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-2858; AZD 2858; AZD2858;

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.